Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Overview
Description
Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.
Synthetic Routes and Reaction Conditions:
This compound: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .
The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.
Purification: steps may include recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation to form This compound oxide .
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.
Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .
Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .
Major Products Formed:
Oxidation: The major product is This compound oxide .
Reduction: Reduction products are less common but can include phosphine derivatives .
Substitution: Substitution reactions yield various phosphine derivatives .
Chemistry:
Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Biology:
Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Environmental Applications: It plays a role in environmental remediation processes.
Molecular Targets and Pathways:
Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.
Mechanism:
Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.
Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.
Comparison with Similar Compounds
Bis(3,5-dimethylphenyl)phosphine
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Tris(4-trifluoromethylphenyl)phosphine
Uniqueness:
Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.
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Properties
IUPAC Name |
bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBUSRDBBMQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619593 | |
Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-24-9 | |
Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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